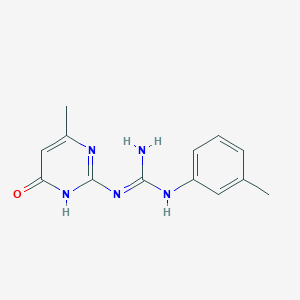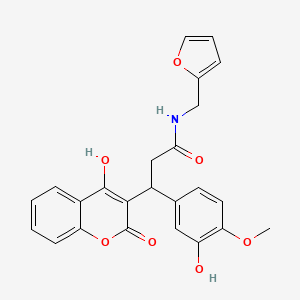![molecular formula C18H11Cl2N5O B14940400 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14940400.png)
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Métodos De Preparación
The synthesis of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloroaniline with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit various cancer-related targets, including tyrosine kinases and phosphatidylinositol-3 kinases.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases and phosphatidylinositol-3 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparación Con Compuestos Similares
2-(2,4-dichloroanilino)-5-(4-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and its ability to inhibit multiple cancer-related targets. Similar compounds include:
2-(3,4-dichloroanilino)pyridine: This compound has a similar structure but lacks the pyrido[2,3-d]pyrimidine core, which may result in different biological activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds share the pyrido[2,3-d]pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C18H11Cl2N5O |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
2-(2,4-dichloroanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11Cl2N5O/c19-11-1-2-14(13(20)9-11)23-18-24-16-15(17(26)25-18)12(5-8-22-16)10-3-6-21-7-4-10/h1-9H,(H2,22,23,24,25,26) |
Clave InChI |
STMWABPCIVWEOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940322.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14940327.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B14940333.png)
![1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one](/img/structure/B14940342.png)

![8-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14940347.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14940352.png)
![4-amino-1-(3-fluorophenyl)-7-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940354.png)
![4,4,8-trimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14940362.png)


![3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940379.png)


